molecular formula C13H16N4O2S B6249143 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane CAS No. 2751610-50-9

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

Cat. No. B6249143
CAS RN: 2751610-50-9
M. Wt: 292.4
InChI Key:
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Description

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane (abbreviated as AZA-MBS) is a novel azide-containing compound that has been studied for its potential applications in the fields of synthetic organic chemistry and biochemical research. This compound has been the subject of much research due to its unique structure and properties. AZA-MBS is a small molecule that is composed of an azide moiety and a methylbenzenesulfonyl group. The azide moiety is responsible for the compound’s reactivity, while the methylbenzenesulfonyl group provides additional stability.

Scientific Research Applications

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, drugs, and dyes. It has also been used in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions. Additionally, 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has been used in the study of protein-ligand interactions and in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is related to its ability to react with nucleophiles. The azide moiety of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is highly reactive and can be used to form covalent bonds with a variety of different molecules. The methylbenzenesulfonyl group provides additional stability to the compound and prevents it from undergoing unwanted side reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane are not yet fully understood. However, some studies have suggested that 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane may have an effect on the regulation of gene expression. Additionally, 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane in laboratory experiments is its high reactivity and stability. 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is a highly reactive compound and can be used to synthesize a variety of different molecules. Additionally, the methylbenzenesulfonyl group provides additional stability to the compound, which prevents it from undergoing unwanted side reactions. However, 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is not suitable for use in biological systems due to its potential toxicity.

Future Directions

There are several potential future directions for the use of 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane. One potential application is in the development of new synthetic methods for the synthesis of organic compounds. Additionally, 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane could be used in the study of protein-ligand interactions and in the study of the structure and function of proteins. Furthermore, 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane could be used to study the regulation of gene expression and to develop new drugs and therapies. Finally, 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane could be used to study the biochemical and physiological effects of the compound.

Synthesis Methods

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be synthesized through a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide in aqueous solution. This reaction yields the desired product in high yield. The second step involves the reaction of the product with a nucleophilic reagent, such as an amine or an alcohol, to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves the reaction of 1,3-cyclohexadiene with sulfuric acid to form 1,3-cyclohexadiene-1-sulfonic acid. This is then reacted with sodium azide to form 1-azido-3-cyclohexadiene-1-sulfonic acid. The final step involves the reaction of 1-azido-3-cyclohexadiene-1-sulfonic acid with 4-methylbenzenesulfonyl chloride to form the target compound.", "Starting Materials": [ "1,3-cyclohexadiene", "sulfuric acid", "sodium azide", "4-methylbenzenesulfonyl chloride" ], "Reaction": [ "1. 1,3-cyclohexadiene is reacted with sulfuric acid to form 1,3-cyclohexadiene-1-sulfonic acid.", "2. 1,3-cyclohexadiene-1-sulfonic acid is reacted with sodium azide to form 1-azido-3-cyclohexadiene-1-sulfonic acid.", "3. 1-azido-3-cyclohexadiene-1-sulfonic acid is reacted with 4-methylbenzenesulfonyl chloride to form 1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane." ] }

CAS RN

2751610-50-9

Product Name

1-azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

Molecular Formula

C13H16N4O2S

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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